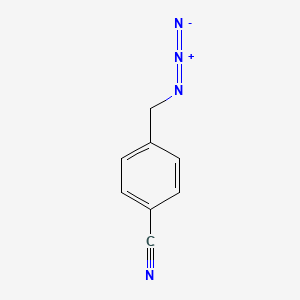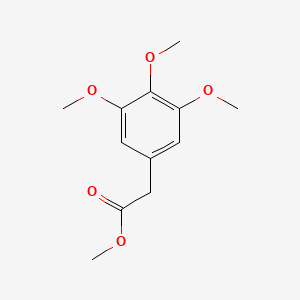
Acétate de méthyle 2-(3,4,5-triméthoxyphényle)
Vue d'ensemble
Description
Methyl 2-(3,4,5-trimethoxyphenyl)acetate is an organic compound with the molecular formula C12H16O5 It is characterized by the presence of a trimethoxyphenyl group attached to an acetate moiety
Applications De Recherche Scientifique
Methyl 2-(3,4,5-trimethoxyphenyl)acetate has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in methyl 2-(3,4,5-trimethoxyphenyl)acetate, have been known to target and inhibit several proteins such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that the trimethoxyphenyl (tmp) group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that Methyl 2-(3,4,5-trimethoxyphenyl)acetate might interact with its targets in a similar manner.
Biochemical Pathways
Compounds containing the trimethoxyphenyl (tmp) group have been associated with various bioactivity effects, indicating their potential to affect a wide range of biochemical pathways .
Result of Action
Compounds containing the trimethoxyphenyl (tmp) group have displayed notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties . This suggests that Methyl 2-(3,4,5-trimethoxyphenyl)acetate might have similar effects.
Analyse Biochimique
Biochemical Properties
Methyl 2-(3,4,5-trimethoxyphenyl)acetate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial as they influence the compound’s ability to inhibit or activate these enzymes, thereby affecting various biochemical pathways. For instance, the inhibition of tubulin polymerization by Methyl 2-(3,4,5-trimethoxyphenyl)acetate can lead to anti-cancer effects .
Cellular Effects
Methyl 2-(3,4,5-trimethoxyphenyl)acetate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of P-glycoprotein (P-gp) and platelet-derived growth factor receptor β (PDGFRβ), which are involved in cell signaling pathways . Additionally, Methyl 2-(3,4,5-trimethoxyphenyl)acetate can modulate gene expression by interacting with histone demethylases, leading to changes in chromatin structure and gene transcription .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(3,4,5-trimethoxyphenyl)acetate involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the colchicine binding site of tubulin, preventing tubulin polymerization and disrupting microtubule dynamics . This action is critical for its anti-cancer properties. Additionally, Methyl 2-(3,4,5-trimethoxyphenyl)acetate inhibits Hsp90, leading to the destabilization of its client proteins and affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(3,4,5-trimethoxyphenyl)acetate change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that Methyl 2-(3,4,5-trimethoxyphenyl)acetate can have sustained effects on cellular function, particularly in in vitro studies where it continues to inhibit enzyme activity and affect cell signaling pathways .
Dosage Effects in Animal Models
The effects of Methyl 2-(3,4,5-trimethoxyphenyl)acetate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, Methyl 2-(3,4,5-trimethoxyphenyl)acetate can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Methyl 2-(3,4,5-trimethoxyphenyl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes . These metabolic pathways are essential for the compound’s clearance from the body and its overall pharmacokinetics.
Transport and Distribution
The transport and distribution of Methyl 2-(3,4,5-trimethoxyphenyl)acetate within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by organic anion-transporting polypeptides (OATPs) and accumulates in tissues where it exerts its effects . The distribution of Methyl 2-(3,4,5-trimethoxyphenyl)acetate is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
Methyl 2-(3,4,5-trimethoxyphenyl)acetate is localized in specific subcellular compartments, where it exerts its activity. The compound is primarily found in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . The subcellular localization of Methyl 2-(3,4,5-trimethoxyphenyl)acetate is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3,4,5-trimethoxyphenyl)acetate typically involves the esterification of 3,4,5-trimethoxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Methyl 2-(3,4,5-trimethoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(3,4,5-trimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: 3,4,5-trimethoxybenzoic acid.
Reduction: 3,4,5-trimethoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 3,4,5-trimethoxybenzoic acid
- 3,4,5-trimethoxyphenylmethanol
- 3,4,5-trimethoxyphenylacetic acid
Comparison: Methyl 2-(3,4,5-trimethoxyphenyl)acetate is unique due to its ester functional group, which imparts different reactivity compared to its acid and alcohol counterparts. The ester group makes it more lipophilic, potentially enhancing its ability to cross cell membranes and interact with intracellular targets. This property distinguishes it from similar compounds and broadens its range of applications in medicinal chemistry and drug design.
Propriétés
IUPAC Name |
methyl 2-(3,4,5-trimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-14-9-5-8(7-11(13)16-3)6-10(15-2)12(9)17-4/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXAJUPIDFDTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455483 | |
| Record name | Methyl 2-(3,4,5-trimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2989-06-2 | |
| Record name | Methyl 2-(3,4,5-trimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B1310541.png)
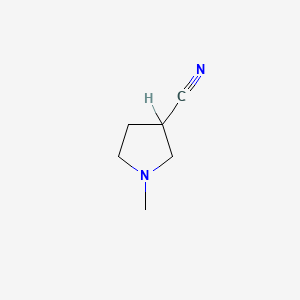
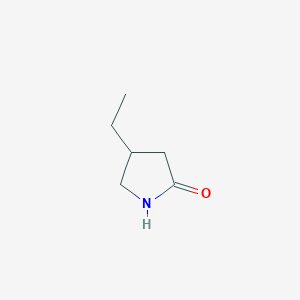
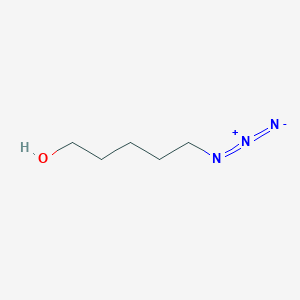
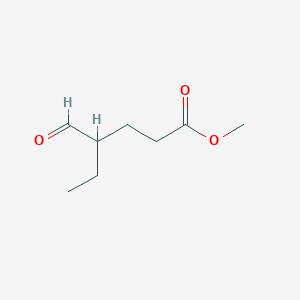
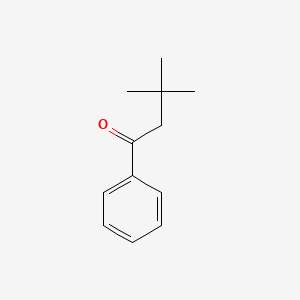

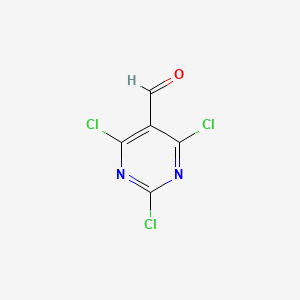
![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)
![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)
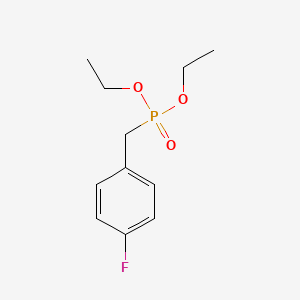
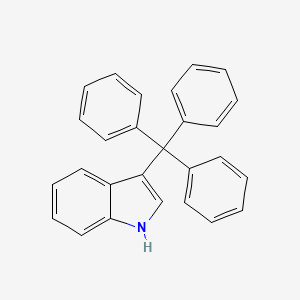
![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)
